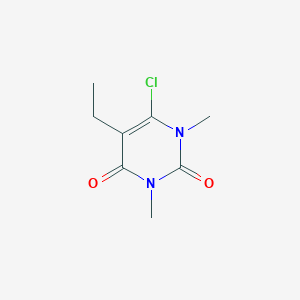
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Vue d'ensemble
Description
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a member of the quinazolinone family, which has been extensively studied for its biological and pharmacological properties.
Applications De Recherche Scientifique
Pharmacological Research: Potential CB1 Receptor Agonist
This compound has structural similarities to known synthetic cannabinoids, which suggests it may act as an agonist at the CB1 receptor . Research in this area could explore its affinity and efficacy at cannabinoid receptors, potentially contributing to the development of new therapeutic agents for pain, inflammation, and other conditions modulated by the endocannabinoid system.
Neuroscience: Study of Psychoactive Effects
Due to its resemblance to synthetic cannabinoids, this compound could be used to study psychoactive effects and their underlying mechanisms in the brain. This research could provide insights into the treatment of neurological disorders and the impact of cannabinoid receptor modulation on neural pathways .
Toxicology: Safety Profile and Legal Status
The compound’s similarity to substances that are controlled under various legal frameworks necessitates research into its toxicological profile. Studies could determine its potency, toxicity, and potential for abuse, informing legal status and safety regulations .
Forensic Science: Detection and Identification
In forensic science, the development of analytical methods for the detection and identification of this compound is crucial, especially given its potential classification as a controlled substance. Research could focus on creating reliable tests for use in law enforcement and drug testing .
Chemical Biology: Binding Affinity and Selectivity
Investigating the binding affinity and selectivity of this compound to various receptors could reveal its potential as a tool in chemical biology. It could serve as a lead compound for the development of receptor-specific ligands .
Medicinal Chemistry: Structure-Activity Relationship (SAR)
The compound’s structure provides a basis for SAR studies, which could lead to the synthesis of novel derivatives with improved pharmacological properties. Medicinal chemists could explore modifications to enhance efficacy or reduce side effects .
Material Science: Organic Semiconductor Applications
While not directly related to its pharmacological properties, the compound’s organic framework could be studied for its electrical conductivity and potential use in organic semiconductor applications. Research could explore its integration into electronic devices .
Environmental Science: Biodegradation and Environmental Impact
Research into the environmental fate of this compound, including its biodegradation and persistence in various ecosystems, is important. This could assess its environmental impact and inform the development of degradation-resistant materials .
Mécanisme D'action
Mode of Action
It’s suggested that the compound may interact with its targets by constructing a bulky coordination structure . This interaction weakens ion-dipole interactions but promotes coulombic attraction . More detailed studies are needed to confirm and elaborate on these interactions.
Biochemical Pathways
It’s suggested that the compound may influence interfacial kinetics in certain applications , but the exact pathways and their downstream effects need further investigation.
Result of Action
It’s suggested that the compound may contribute to improved rate performance in certain applications , but the specific molecular and cellular effects need to be studied further.
Action Environment
It’s suggested that the compound’s action may be influenced by the concentration of certain ions , but more research is needed to understand how other environmental factors may affect its action.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAXAKWXZVTJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Formyl-4-(methoxycarbonyl)anilino]acetic acid](/img/structure/B493276.png)
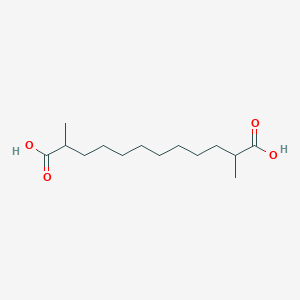


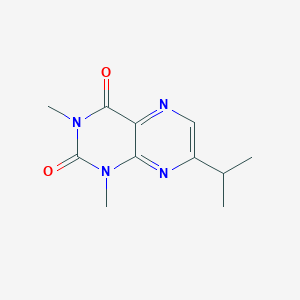
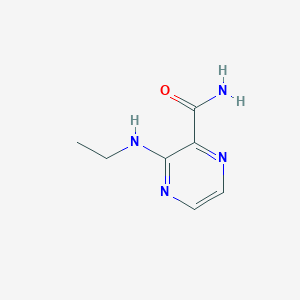
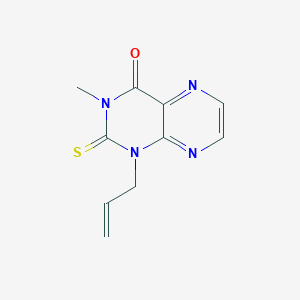
![5-Methyl-6-{[(4-methylphenyl)imino]methyl}-2,3-pyrazinedicarbonitrile](/img/structure/B493288.png)
![5-Methyl-6-{[(2-methylphenyl)imino]methyl}-2,3-pyrazinedicarbonitrile](/img/structure/B493289.png)
![5-[(Mesitylimino)methyl]-6-methyl-2,3-pyrazinedicarbonitrile](/img/structure/B493290.png)
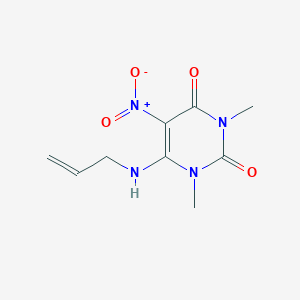

![1-Benzhydryl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B493295.png)
